(R)-HH2853

EZH1 inhibition enzymatic assay tazemetostat comparison

(R)-HH2853 (CAS 2202678-06-4) is the research-grade R-enantiomer of the clinical dual EZH1/EZH2 inhibitor HH2853. It enables complete PRC2 suppression in vitro/in vivo, circumventing compensatory EZH1 activity that limits EZH2-selective inhibitors. With defined stereochemistry (≥99.3% ee), it is the preferred tool for Y641F-mutant, SWI/SNF-altered models and chiral method development.

Molecular Formula C31H36F3N7O3
Molecular Weight 611.7 g/mol
CAS No. 2202678-06-4
Cat. No. B12424017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-HH2853
CAS2202678-06-4
Molecular FormulaC31H36F3N7O3
Molecular Weight611.7 g/mol
Structural Identifiers
SMILESCC1=NN=C(C=C1)C2=C3C=C(C(=C(N3C=C2)C(C)N4CCN(CC4)CC(F)(F)F)C)C(=O)NCC5=C(C=C(NC5=O)C)OC
InChIInChI=1S/C31H36F3N7O3/c1-18-6-7-25(38-37-18)22-8-9-41-26(22)15-23(29(42)35-16-24-27(44-5)14-19(2)36-30(24)43)20(3)28(41)21(4)40-12-10-39(11-13-40)17-31(32,33)34/h6-9,14-15,21H,10-13,16-17H2,1-5H3,(H,35,42)(H,36,43)/t21-/m1/s1
InChIKeyBIABSPVTTUDBEO-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-HH2853 (CAS 2202678-06-4): A Mutant-Selective EZH2 Inhibitor and Enantiomer of the Clinical-Stage EZH1/2 Dual Inhibitor HH2853


(R)-HH2853 (CAS 2202678-06-4) is the R-enantiomer of HH2853 (epsametostat), a small-molecule dual inhibitor of the histone methyltransferases EZH1 and EZH2 [1]. As a mutant EZH2 inhibitor, (R)-HH2853 demonstrates inhibitory activity against the EZH2-Y641F mutant with an IC50 <100 nM [2]. The compound is a pyrido five-membered aromatic ring derivative with molecular formula C31H36F3N7O3 and molecular weight 611.66 g/mol, featuring a defined (R)-stereocenter at the chiral center bearing the piperazine moiety . While (R)-HH2853 itself serves as a research tool for studying EZH2-mutant driven malignancies and autoimmune diseases, its parent racemate/clinical counterpart HH2853 has advanced to Phase Ib/II clinical evaluation in relapsed/refractory peripheral T-cell lymphoma (r/r PTCL) and epithelioid sarcoma (ES) [3].

Why (R)-HH2853 and Its Parent HH2853 Cannot Be Interchanged with EZH2-Selective Inhibitors Such as Tazemetostat


Generic substitution of EZH1/2-targeting compounds is not scientifically valid due to fundamental mechanistic divergence. FDA-approved EZH2-selective inhibitors such as tazemetostat (EPZ-6438) inhibit only EZH2 while leaving EZH1 activity intact, permitting compensatory EZH1-mediated maintenance of H3K27 trimethylation and PRC2 function upon EZH2 blockade [1]. This compensatory mechanism has been implicated in both reduced therapeutic efficacy and the emergence of secondary hematopoietic malignancies in preclinical models [1]. In contrast, HH2853—the clinical candidate derived from the same chemical series as (R)-HH2853—achieves dual inhibition of both EZH1 and EZH2, effectively suppressing the compensatory EZH1 activity that limits the efficacy of EZH2-only inhibitors [2]. Consequently, procurement decisions for research requiring complete PRC2 suppression must consider this mechanistic distinction; data obtained with EZH2-selective inhibitors cannot be extrapolated to dual EZH1/2 inhibition contexts without experimental validation.

(R)-HH2853 Evidence-Based Differentiation Guide: Quantitative Comparison Data for Scientific Selection


EZH1 Inhibitory Potency: 6.3-Fold Superiority of HH2853 Over Tazemetostat in Enzymatic Assays

HH2853 demonstrates a 6.3-fold stronger inhibition of EZH1 enzymatic activity compared to the FDA-approved EZH2-selective inhibitor tazemetostat, as measured in biochemical assays. While both compounds show comparable potency against wild-type and mutant EZH2 (IC50 range 2.21–5.36 nM for HH2853), the differential EZH1 inhibition provides a distinct mechanistic advantage for HH2853 [1]. This enhanced EZH1 inhibition directly addresses the compensatory EZH1 upregulation observed upon selective EZH2 blockade [1].

EZH1 inhibition enzymatic assay tazemetostat comparison dual EZH1/2

In Vivo Antitumor Efficacy: Superior Tumor Growth Inhibition by HH2853 Versus Tazemetostat at Equivalent Dosing

In head-to-head preclinical evaluation across multiple tumor xenograft models, HH2853 exhibited superior antitumor efficacy compared to tazemetostat when administered at comparable dose levels [1]. This superior in vivo performance has been documented in models harboring EZH2 gain-of-function mutations as well as SWI/SNF complex alterations, including INI1-loss models that are clinically relevant for epithelioid sarcoma [2]. The enhanced in vivo activity is attributed to dual EZH1/2 inhibition overcoming compensatory EZH1-mediated resistance mechanisms that limit tazemetostat efficacy [1].

xenograft models in vivo efficacy tumor growth inhibition tazemetostat comparison

Clinical Activity in Relapsed/Refractory Peripheral T-Cell Lymphoma: 67.6% ORR with HH2853 Monotherapy in Phase Ib Trial

In a multicenter, open-label, single-arm Phase Ib clinical trial (NCT04390737) evaluating HH2853 in 34 patients with relapsed/refractory peripheral T-cell lymphoma (r/r PTCL) who had received a median of 2 prior systemic therapies, HH2853 monotherapy achieved an objective response rate (ORR) of 67.6% (95% CI: 49.5–82.6%), comprising 29.4% complete remission (CR) and 38.2% partial remission (PR) [1]. At a median follow-up of 15.7 months, the median duration of response (DOR) was 14.8 months, and overall survival had not yet been reached [1]. The recommended Phase II dose (RP2D) was established at 400 mg twice daily (BID) [1].

clinical trial peripheral T-cell lymphoma objective response rate EZH1/2 inhibitor

Clinical Activity in Epithelioid Sarcoma: 31.3% ORR and 16.0-Month Median PFS in Phase I Study

In a Phase I study (NCT04390737) evaluating HH2853 in 57 efficacy-evaluable patients with refractory solid tumors and non-Hodgkin lymphomas, 10 of 17 objective responses (58.8%) occurred in patients with epithelioid sarcoma (ES) [1]. The ORR in the ES cohort was 31.3% (95% CI: 16.0–50.0%), and the median progression-free survival (PFS) was 16.0 months (95% CI: 5.2–19.1) [1]. The recommended Phase II dose (RP2D) was determined as 400 mg BID, with a manageable safety profile and no treatment-related deaths [1]. A dedicated Phase II trial in ES is currently underway [1].

epithelioid sarcoma INI1-loss clinical trial progression-free survival

Enantiomeric Purity Specification: (R)-HH2853 Demonstrates 99.3% Enantiomeric Excess for Stereochemically-Defined Research

(R)-HH2853 is supplied with verified stereochemical identity and high enantiomeric purity. Vendor analytical specifications indicate an enantiomeric excess (ee) of 99.3% for the (R)-enantiomer . This stereochemical definition is critical because the (S)-enantiomer ((S)-HH2853, CAS 2202678-05-3) is a distinct chemical entity with potentially divergent biological activity [1]. The (R)-enantiomer is the stereoisomer corresponding to the clinical candidate HH2853 and is specifically claimed as compound 201 in WO2018045971A1 [1].

enantiomeric purity stereochemistry chiral resolution quality control

Recommended Research Applications for (R)-HH2853 Based on Verified Differentiation Evidence


Preclinical Investigation of Dual EZH1/2 Inhibition in EZH2-Mutant or SWI/SNF-Deficient Tumor Models

(R)-HH2853 serves as the preferred tool compound for in vitro and in vivo studies requiring complete suppression of PRC2-mediated H3K27 methylation, particularly in models harboring EZH2 gain-of-function mutations (e.g., Y641F) or SWI/SNF complex alterations including INI1/SMARCB1 loss [1]. The 6.3-fold enhanced EZH1 inhibitory potency of its parent compound HH2853 relative to tazemetostat (EZH1 IC50: 9.26 nM vs. 58.43 nM) enables investigation of compensatory EZH1 signaling that limits the efficacy of EZH2-selective inhibitors [1]. Researchers should prioritize (R)-HH2853 when the experimental objective is to model the dual EZH1/2 inhibition mechanism demonstrated clinically by HH2853 [2].

Translational Research in Peripheral T-Cell Lymphoma (PTCL) and Epithelioid Sarcoma (ES)

Based on clinical data showing HH2853 achieves a 67.6% ORR (29.4% CR) in r/r PTCL [3] and a 31.3% ORR with 16.0-month median PFS in epithelioid sarcoma [2], (R)-HH2853 is the appropriate research-grade compound for investigators conducting correlative studies, biomarker discovery, or combination therapy screening in these indications. The established RP2D of 400 mg BID provides a clinically-validated reference point for dose-ranging studies [2][3]. Procurement of the (R)-enantiomer specifically supports studies requiring the stereochemistry present in the clinical candidate.

Chiral Separation Method Development and Stereochemistry-Dependent Pharmacology Studies

With a defined enantiomeric excess of 99.3% , (R)-HH2853 is suitable as a reference standard for developing and validating chiral analytical methods to separate the (R) and (S) enantiomers of HH2853 [4]. Investigators conducting structure-activity relationship (SAR) studies or evaluating stereochemistry-dependent differences in target engagement, cellular permeability, or metabolic stability should utilize (R)-HH2853 as the defined (R)-stereoisomer comparator against (S)-HH2853 (CAS 2202678-05-3) or racemic material [4].

Mechanistic Studies of EZH1 Compensation and PRC2-Dependent Transcriptional Regulation

For researchers investigating the functional redundancy between EZH1 and EZH2 in PRC2-mediated gene silencing, (R)-HH2853-derived compounds (HH2853) provide a unique experimental tool that simultaneously inhibits both catalytic subunits [1]. Unlike EZH2-selective inhibitors that permit residual EZH1 activity, HH2853 achieves complete suppression of H3K27 mono-, di-, and tri-methylation in cellular assays at concentrations up to 10 μM without affecting other histone methylation marks [1]. This selectivity profile makes it particularly valuable for studying PRC2-dependent transcriptional programs and chromatin state dynamics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-HH2853

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.